molecular formula C15H11NO B14220533 3-Imino-1,2-diphenylprop-2-en-1-one CAS No. 827613-83-2

3-Imino-1,2-diphenylprop-2-en-1-one

Cat. No.: B14220533
CAS No.: 827613-83-2
M. Wt: 221.25 g/mol
InChI Key: QRPFQEOEIMVZOR-UHFFFAOYSA-N
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Description

3-Imino-1,2-diphenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are α,β-unsaturated ketones with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imino-1,2-diphenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Imino-1,2-diphenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chalcones, alcohols, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Imino-1,2-diphenylprop-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Imino-1,2-diphenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophiles. This interaction can lead to the inhibition of enzymes and proteins involved in various biological processes, contributing to its antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

3-Imino-1,2-diphenylprop-2-en-1-one can be compared with other similar compounds, such as:

    1,3-Diphenylprop-2-en-1-one: Similar structure but lacks the imino group, resulting in different chemical and biological properties.

    3-Amino-1,3-diphenylprop-2-en-1-one: Contains an amino group instead of an imino group, leading to variations in reactivity and applications.

    1,3-Diphenylprop-2-yn-1-one:

The uniqueness of this compound lies in its imino group, which imparts distinct reactivity and biological activities compared to its analogs.

Properties

CAS No.

827613-83-2

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C15H11NO/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,16H

InChI Key

QRPFQEOEIMVZOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C=N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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